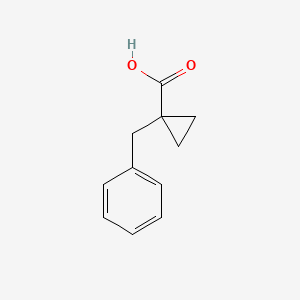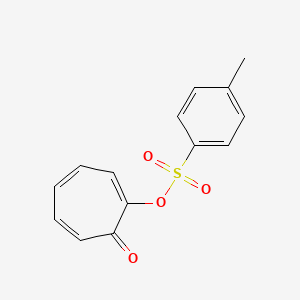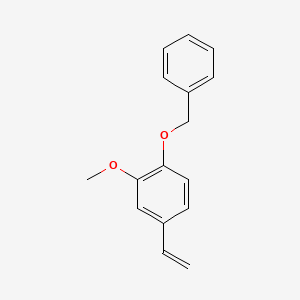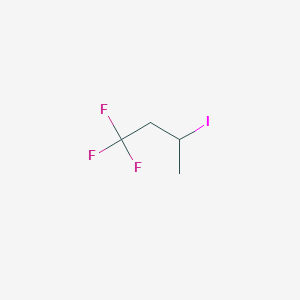
1,1,1-Trifluoro-3-iodobutane
描述
1,1,1-Trifluoro-3-iodobutane is an organic compound with the molecular formula C4H6F3I and a molecular weight of 237.99 g/mol . It is a halogenated butane derivative, characterized by the presence of three fluorine atoms and one iodine atom attached to the carbon chain. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-iodobutane can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a precursor compound such as 1,1,1-trifluoro-3-chlorobutane is reacted with sodium iodide in acetone. The reaction proceeds via nucleophilic substitution, replacing the chlorine atom with an iodine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product .
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-iodobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted butane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted butane derivatives.
Oxidation: Alcohols or ketones.
Reduction: 1,1,1-Trifluorobutane.
科学研究应用
1,1,1-Trifluoro-3-iodobutane has several applications in scientific research:
作用机制
The mechanism of action of 1,1,1-trifluoro-3-iodobutane involves its reactivity with various nucleophiles and electrophiles. The presence of electronegative fluorine atoms and the relatively large iodine atom make it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and products .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-3-chlorobutane: Similar structure but with a chlorine atom instead of iodine.
1,1,1-Trifluoro-3-bromobutane: Contains a bromine atom instead of iodine.
1,1,1-Trifluoro-3-fluorobutane: Contains an additional fluorine atom instead of iodine.
Uniqueness
1,1,1-Trifluoro-3-iodobutane is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine or bromine. This makes it more reactive in nucleophilic substitution reactions and provides distinct chemical properties that can be exploited in various applications .
属性
IUPAC Name |
1,1,1-trifluoro-3-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3I/c1-3(8)2-4(5,6)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXQWKHNRKDCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68379-37-3 | |
| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-iodopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68379-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60341547 | |
| Record name | 1,1,1-Trifluoro-3-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540-87-4 | |
| Record name | 1,1,1-Trifluoro-3-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-1,1,1-trifluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,1,1-trifluoro-3-iodobutane formed?
A1: this compound is formed through the thermal reaction of trifluoroiodomethane with propene. This reaction occurs at 200°C and primarily yields two isomeric 1:1 adducts: this compound and 1-iodo-2-trifluoromethylpropane. The ratio of these isomers is approximately 90:10, favoring the formation of this compound. []
Q2: What does the formation ratio of this compound to 1-iodo-2-trifluoromethylpropane indicate about the reactivity of trifluoromethyl radicals?
A2: The predominant formation of this compound over 1-iodo-2-trifluoromethylpropane (90:10 ratio) suggests that trifluoromethyl radical attack is regioselective. This selectivity implies that the trifluoromethyl radical preferentially attacks the less substituted carbon of the propene double bond, leading to the major product, this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


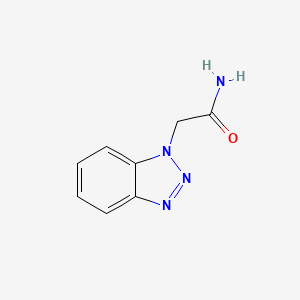
![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)
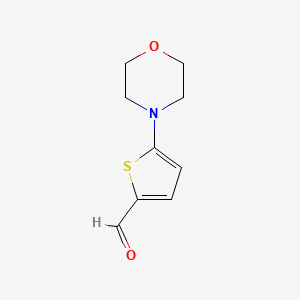
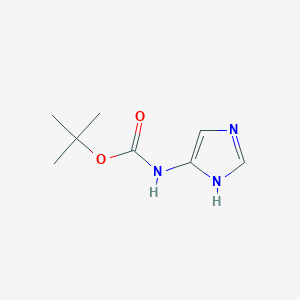

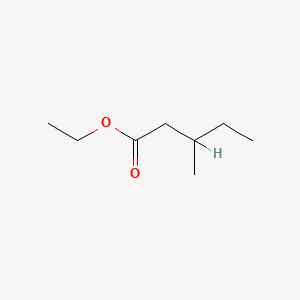

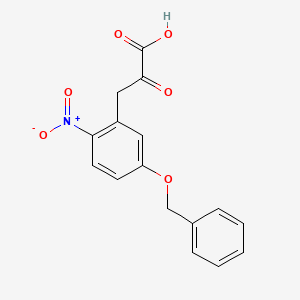
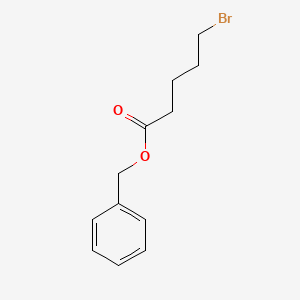
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)
